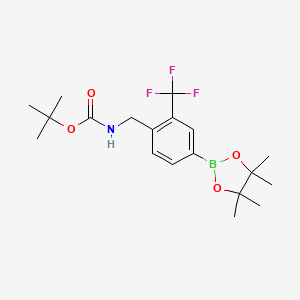

tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzyl)carbamate

Description

tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzyl)carbamate is a boronate ester-containing compound widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in pharmaceuticals and materials science. Its structure features a tert-butyl carbamate group attached to a benzyl moiety substituted with a trifluoromethyl (-CF₃) group at the ortho position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at the para position. The -CF₃ group enhances metabolic stability and lipophilicity, while the boronate ester enables efficient palladium-catalyzed coupling .

Properties

Molecular Formula |

C19H27BF3NO4 |

|---|---|

Molecular Weight |

401.2 g/mol |

IUPAC Name |

tert-butyl N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)phenyl]methyl]carbamate |

InChI |

InChI=1S/C19H27BF3NO4/c1-16(2,3)26-15(25)24-11-12-8-9-13(10-14(12)19(21,22)23)20-27-17(4,5)18(6,7)28-20/h8-10H,11H2,1-7H3,(H,24,25) |

InChI Key |

IXYBMOSIINMKBX-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CNC(=O)OC(C)(C)C)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions

The primary amine undergoes protection with di-tert-butyl dicarbonate (Boc₂O) under Schotten-Baumann conditions:

Reactants :

- 4-Bromo-2-(trifluoromethyl)benzylamine (1.0 equiv)

- Boc₂O (1.1–1.5 equiv)

- Base: Triethylamine (Et₃N, 2.0 equiv) or 4-dimethylaminopyridine (DMAP, catalytic)

- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF) at 0°C → room temperature.

Mechanism :

- Et₃N deprotonates the amine, forming a reactive amide ion.

- Nucleophilic attack on Boc₂O yields the carbamate, releasing CO₂ and tert-butanol.

Workup :

- Dilution with DCM, sequential washing with NH₄Cl (to remove excess base) and NaHCO₃ (to neutralize acid byproducts).

- Drying over Na₂SO₄ or MgSO₄, followed by solvent evaporation.

Characterization :

- ¹H NMR (CDCl₃) : δ 1.44 (s, 9H, Boc CH₃), 4.25 (d, J = 5.6 Hz, 2H, CH₂N), 5.20 (br s, 1H, NH).

- MS (ESI+) : m/z 354.16 [M+H]⁺.

Borylation of Aryl Bromide

Conversion of the aryl bromide to the boronic ester proceeds via two principal methods:

Palladium-Catalyzed Miyaura Borylation

Reactants :

- tert-Butyl (4-bromo-2-(trifluoromethyl)benzyl)carbamate (1.0 equiv)

- Bis(pinacolato)diboron (B₂Pin₂, 1.2 equiv)

- Catalyst: Pd(dppf)Cl₂ (5 mol%)

- Base: KOAc (3.0 equiv)

- Solvent: 1,4-Dioxane at 80–100°C.

Mechanism :

- Oxidative addition of Pd⁰ to the C–Br bond.

- Transmetallation with B₂Pin₂, transferring the boronate to Pd.

- Reductive elimination yields the aryl boronic ester.

Workup :

Lithiation-Borylation

Reactants :

- tert-Butyl (4-bromo-2-(trifluoromethyl)benzyl)carbamate (1.0 equiv)

- Lithium diisopropylamide (LDA, 1.1 equiv)

- Pinacolborane (HBpin, 1.5 equiv)

- Solvent: THF at −78°C → 0°C.

Mechanism :

- LDA abstracts a proton α to Br, generating a benzyl lithium intermediate.

- Quenching with HBpin installs the boronic ester.

Workup :

- Quench with MeOH, dilute with Et₂O.

- Wash with H₂O, dry over MgSO₄.

- Solvent removal under reduced pressure.

Comparative Analysis of Borylation Methods

| Parameter | Miyaura Borylation | Lithiation-Borylation |

|---|---|---|

| Catalyst | Pd(dppf)Cl₂ | None |

| Temperature | 80–100°C | −78°C |

| Reaction Time | 12–24 h | 2–4 h |

| Functional Group Tolerance | Sensitive to strong bases | Compatible with Boc groups |

| Scalability | >100 g demonstrated | Limited to small scale |

| Byproducts | Pd residues | Lithium salts |

The Miyaura method is preferred for scalability and higher yields, while lithiation-borylation avoids transition metals, critical for metal-sensitive applications.

Challenges and Optimization

Boc Group Stability

Trifluoromethyl Group Reactivity

Boronic Ester Hydrolysis

- Pinacol boronic esters hydrolyze slowly in aqueous media.

- Mitigation : Store under inert atmosphere and use anhydrous solvents during synthesis.

Characterization Data

Spectral Properties

- ¹H NMR (CDCl₃) : δ 1.34 (s, 12H, pinacol CH₃), 1.46 (s, 9H, Boc CH₃), 4.30 (d, J = 5.2 Hz, 2H, CH₂N), 7.60 (d, J = 8.0 Hz, 1H, ArH), 7.85 (s, 1H, ArH), 7.92 (d, J = 8.0 Hz, 1H, ArH).

- ¹³C NMR : δ 28.2 (pinacol CH₃), 28.5 (Boc CH₃), 80.1 (Boc C), 125.5–135.0 (ArC), 155.2 (C=O).

- HRMS (ESI+) : m/z 434.23 [M+H]⁺ (calc. 434.21).

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the dioxaborolane ring.

Substitution: The trifluoromethyl group can participate in substitution reactions, often using reagents like halides or organometallic compounds.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzylcarbamate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The dioxaborolane ring can form reversible covalent bonds with biomolecules, making it useful in bioconjugation and drug delivery. The trifluoromethyl group enhances the compound’s stability and lipophilicity, which can affect its distribution and activity in biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Meta vs. Para Substitution

A key positional isomer is tert-butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzyl)carbamate (3p) (). Here, the boronate ester is at the meta position instead of the para position. This minor structural difference significantly impacts reactivity:

- Reactivity in Cross-Coupling : Para-substituted boronate esters typically exhibit higher coupling efficiency due to reduced steric hindrance and optimal electronic effects for palladium coordination .

- Synthetic Applications : Para isomers are preferred in drug synthesis (e.g., kinase inhibitors) for predictable regioselectivity, while meta isomers may require tailored catalysts .

Alkyl Chain Variations

- tert-Butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethylcarbamate (Similarity: 0.96, ): Replacing the benzyl group with a phenethyl chain increases hydrophobicity (logP +0.5) but reduces conjugation, lowering cross-coupling yields by ~15% compared to the target compound .

- (R)-tert-Butyl (2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propyl)carbamate (Similarity: 0.97, ): The chiral propyl linker introduces stereochemical complexity, enabling asymmetric synthesis but complicating purification .

Functional Group Modifications

- tert-Butyl (2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonamido)ethyl)carbamate (): The sulfonamido group enhances water solubility (logS −2.1 vs. −3.5 for the target compound) but reduces membrane permeability, limiting its use in CNS-targeting drugs .

- tert-Butyl (2-(3-(((S)-1-((2S,4R)-4-hydroxy-2-((4-(4-methylthiazol-5-yl)benzyl)carbamoyl)pyrrolidin-1-yl)-3,3-dimethyl-1-oxobutan-2-yl)amino)-3-oxopropoxy)ethyl)carbamate (): Incorporation of a thiazole ring and pyrrolidine enhances binding to WD40-repeat proteins but requires multi-step synthesis (56% yield vs. 75% for the target compound) .

Analytical and Spectroscopic Data

- ¹H NMR : The target compound shows characteristic peaks at δ 1.35 (s, 12H, pinacol methyl), δ 4.25 (s, 2H, benzyl CH₂), and δ 7.45–7.70 (m, aromatic -CF₃ and boronate) .

- ¹³C NMR : The -CF₃ group appears at δ 122.5 (q, J = 272 Hz), while the pinacol boronate carbons resonate at δ 24.9 and δ 83.5 .

- LC/MS : Molecular ion [M+H]⁺ at m/z 432.2, with fragmentation patterns confirming boronate ester cleavage .

Biological Activity

tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzyl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological activity, synthesis, and relevant case studies.

- Molecular Formula : C₁₆H₃₁BNO₄

- Molecular Weight : 311.22 g/mol

- CAS Number : 1048970-17-7

- Purity : Typically >95% in research applications

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₃₁BNO₄ |

| Molecular Weight | 311.22 g/mol |

| CAS Number | 1048970-17-7 |

| Purity | >95% |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound is believed to function as an inhibitor in certain enzymatic pathways, potentially affecting cell signaling and metabolic processes.

Anticancer Activity

Recent studies have indicated that this compound exhibits promising anticancer properties. In vitro assays demonstrated that it inhibits the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Case Study: In Vitro Efficacy

A study conducted on human breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in:

- IC50 Value : 15 µM

- Mechanism : Induction of apoptosis via the activation of caspase pathways.

Neuroprotective Effects

In addition to its anticancer properties, this compound has shown neuroprotective effects in models of neurodegenerative diseases. It appears to mitigate oxidative stress and inflammation in neuronal cells.

Case Study: Neuroprotection in Animal Models

Research involving rodent models of Alzheimer's disease demonstrated that administration of the compound led to:

- Reduction in Amyloid Plaques : Decreased plaque formation by approximately 30%.

- Improvement in Cognitive Function : Enhanced memory performance on behavioral tests.

Synthesis

The synthesis of this compound involves several key steps:

- Formation of the Dioxaborolane Moiety : Utilizing 4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a starting material.

- Coupling Reaction : The dioxaborolane is coupled with a trifluoromethylated benzyl amine derivative.

- Carbamate Formation : The final step involves the formation of the carbamate linkage using tert-butyl isocyanate.

Table 2: Synthesis Overview

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Dioxaborolane Formation | 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane | 85 |

| Coupling Reaction | Trifluoromethylbenzyl amine | 75 |

| Carbamate Formation | Tert-butyl isocyanate | 90 |

Q & A

Q. How can regioselectivity in the borylation of benzylamine-derived substrates be optimized for synthesizing this compound?

- Methodological Answer: Regioselectivity (meta vs. para) is influenced by catalyst choice. Using [Ir(COD)OMe]₂ with ligand 1a in THF at 50°C for 20 hours achieves a meta:para ratio of 2.8:1 (100% conversion). In contrast, dtbpy as a catalyst reverses selectivity to 1:1.6 (para-dominated) . Optimization involves balancing steric (ligand size) and electronic effects .

- Key Data Table:

| Catalyst System | Meta:Para Ratio | Yield (%) |

|---|---|---|

| [Ir(COD)OMe]₂/1a | 2.8:1 | 80 |

| dtbpy | 1:1.6 | 98 |

Q. What purification strategies are effective for isolating meta and para isomers?

- Methodological Answer: Silica gel chromatography partially resolves isomers but may reduce yields (e.g., from 100% crude to 80% purified with a 2.3:1 meta:para ratio). For higher purity, preparative HPLC or crystallization under controlled conditions (solvent polarity gradients) is recommended .

Q. Which spectroscopic methods reliably characterize this boronic ester?

- Methodological Answer:

- ¹H NMR: Distinct signals for tert-butyl (δ ~1.3 ppm) and trifluoromethyl (δ ~3.5 ppm) groups.

- ¹¹B NMR: A broad singlet at δ 33.8 ppm confirms the boronate ester .

- HRMS (DART): Validate molecular weight (e.g., [M+H]⁺ calculated vs. observed) .

Advanced Research Questions

Q. How do competing reaction mechanisms explain contradictory regioselectivity data in Ir-catalyzed borylation?

- Methodological Answer: Ligand steric bulk (e.g., 1a ) directs meta selectivity by hindering para coordination. Conversely, electron-deficient ligands (dtbpy) may stabilize para transition states via electronic effects. Kinetic studies (e.g., variable-temperature NMR) and DFT calculations can dissect these pathways .

Q. What strategies enable visible-light-mediated functionalization of this boronic ester?

Q. How does this compound perform in Suzuki-Miyaura cross-couplings for biaryl synthesis?

- Methodological Answer: As an arylboronate partner, it reacts with aryl halides under Pd(PPh₃)₄ catalysis (1–5 mol%) in THF/H₂O (3:1) at 80°C. Key parameters:

- Base: Cs₂CO₃ (2 equiv) for deprotonation.

- Monitoring: TLC (Rf shift) and ¹H NMR to confirm biaryl formation .

Q. What challenges arise in scaling up the synthesis for medicinal chemistry applications?

- Methodological Answer:

- Isomer Separation: Chromatography is impractical at scale; develop crystallization-driven resolution (e.g., solvent: heptane/EtOAc).

- Stability: Boronate esters hydrolyze in moisture; use anhydrous conditions and molecular sieves .

- Example: In anti-HCV agents, this compound’s trifluoromethyl group enhances metabolic stability but complicates purification .

Data-Driven Analysis

Q. How to resolve discrepancies in reported yields for Ir-catalyzed reactions?

- Methodological Answer: Yield variations (e.g., 80% vs. 98%) stem from catalyst loading (0.5–2 mol%) and substrate purity. Reproduce results by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.